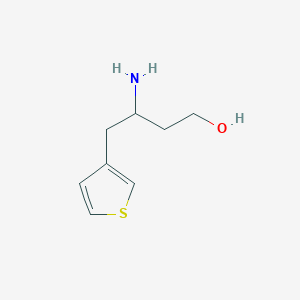
3-Amino-4-(thiophen-3-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(thiophen-3-yl)butan-1-ol is a specialized chemical compound with a unique molecular structure It contains an amino group, a thiophene ring, and a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(thiophen-3-yl)butan-1-ol typically involves the reaction of thiophene derivatives with appropriate amino and alcohol groups. One common method includes the reaction of thiophene-3-carbaldehyde with 4-amino-1-butanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(thiophen-3-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, alcohols, amines, and ketones. These products have diverse applications in different fields of research .
Aplicaciones Científicas De Investigación
3-Amino-4-(thiophen-3-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(thiophen-3-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Thiophen-3-yl)butan-1-ol: Similar structure but lacks the amino group.
4-Amino-3-(thiophen-3-yl)butan-1-ol: Similar structure but with different positioning of functional groups.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the butanol chain and amino group.
Uniqueness
3-Amino-4-(thiophen-3-yl)butan-1-ol is unique due to the presence of both amino and hydroxyl groups attached to the butanol chain, along with the thiophene ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H13NOS |
|---|---|
Peso molecular |
171.26 g/mol |
Nombre IUPAC |
3-amino-4-thiophen-3-ylbutan-1-ol |
InChI |
InChI=1S/C8H13NOS/c9-8(1-3-10)5-7-2-4-11-6-7/h2,4,6,8,10H,1,3,5,9H2 |
Clave InChI |
XWCBCGULFMJWJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CC(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















